1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Catalog No.
S13013464
CAS No.
654650-74-5
M.F
C22H16ClN3
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazol...

CAS Number

654650-74-5

Product Name

1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

1-(3-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

Molecular Formula

C22H16ClN3

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C22H16ClN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-13,24H,14H2

InChI Key

PEJKUSJZCIMEQT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl

1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class of heterocycles. This compound features a fused bicyclic structure, which consists of a pyrazole ring and a quinoline moiety. Its molecular formula is C19_{19}H15_{15}ClN2_2, indicating the presence of chlorine, nitrogen, and carbon atoms. The unique arrangement of these elements contributes to its potential biological activities and applications in medicinal chemistry.

The synthesis of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves several key reactions:

  • Condensation Reaction: The initial step often includes the condensation of 3-chlorophenylhydrazine with an appropriate carbonyl compound, leading to the formation of a hydrazone intermediate.
  • Cyclization: The hydrazone undergoes cyclization in the presence of a base (e.g., potassium hydroxide) to form the pyrazoloquinoline structure.
  • Reduction: If necessary, subsequent reduction steps can convert any unsaturated bonds to saturated ones, yielding the final dihydro compound.

These reactions highlight the importance of careful selection of reagents and conditions to achieve high yields and purity of the target compound.

Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit various biological activities, including:

  • Anti-inflammatory Properties: Certain derivatives have shown significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Activity: Some studies have reported that these compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Effects: Pyrazoloquinoline derivatives have also demonstrated activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents.

The synthesis of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through several methods:

  • Friedländer Condensation: This classic method involves the reaction of an amino compound with a carbonyl compound under acidic conditions to form a quinoline derivative.
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for more efficient synthesis by combining multiple reactants in a single step.
  • Modification of Existing Derivatives: Starting from known pyrazoloquinolines, further modifications such as halogenation or alkylation can yield new derivatives with enhanced properties.

The applications of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline are diverse:

  • Pharmaceutical Development: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic inflammatory conditions or various cancers.
  • Biological Probes: The unique structure allows for its use as a probe in biological studies to understand disease mechanisms or cellular processes.
  • Chemical Research: As a synthetic intermediate or building block for developing more complex molecules in organic chemistry.

Interaction studies involving 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline focus on its binding affinity and mechanism of action with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in inflammation or cancer pathways provide insights into its mode of action.
  • Receptor Interaction: Studies may also assess how this compound affects receptor activity or signaling pathways relevant to its biological effects.

Several compounds share structural similarities with 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline. These include:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinolineContains diphenyl substitutionAnti-inflammatory activity
1-(Phenyl)-2-methyl-2H-pyrazolo[4,3-c]quinolineMethyl substitution on pyrazoleAntimicrobial properties
4-Amino-1H-pyrazolo[4,3-b]quinolineDifferent heterocyclic structureAnticancer activity

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline lies in its specific chlorophenyl substitution and dihydro configuration that enhance its biological activity while providing distinct chemical reactivity compared to other derivatives. This specificity may lead to tailored therapeutic applications not achievable with other similar compounds.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

357.1032752 g/mol

Monoisotopic Mass

357.1032752 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types